N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
CAS No.: 853351-19-6
Cat. No.: VC16041289
Molecular Formula: C20H15ClN2O4
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853351-19-6 |
|---|---|
| Molecular Formula | C20H15ClN2O4 |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | (E)-N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C20H15ClN2O4/c1-13-17(21)6-3-7-18(13)22-20(24)11-9-16-8-10-19(27-16)14-4-2-5-15(12-14)23(25)26/h2-12H,1H3,(H,22,24)/b11-9+ |
| Standard InChI Key | TZYIMHXZRMMKRW-PKNBQFBNSA-N |
| Isomeric SMILES | CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound belonging to the class of acrylamides. It features a complex structure that includes a furan ring, a chloro-substituted aromatic ring, and a nitro group, which suggests potential reactivity and diverse applications in medicinal chemistry and materials science .
Synthesis
The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the literature, optimized methods likely involve the use of advanced purification techniques and potentially automated reactors to enhance yield and purity.
Applications and Potential Uses
This compound's unique structure suggests potential applications in various fields, including:
-
Medicinal Chemistry: The presence of chloro, methyl, and nitro groups may confer specific biological activities, making it a candidate for drug development.
-
Materials Science: Its chemical properties could be leveraged in the design of novel materials.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide | C20H15ClN2O4 | Chloro, methyl, and nitro groups |
| N-(3-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | C18H13ClN2O4 | Similar chloro and nitro substitution |
| N-(2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | C18H16N2O4 | Lacks chloro group, retains nitro functionality |
| N-(3-chloro-2-methylphenyl)-5-phenylfuran-2-carboxamide | C19H15ClN2O4 | Similar structure but different furan substituents |
Safety and Handling
N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is considered harmful if swallowed and causes serious eye irritation, as indicated by hazard warnings H302 and H319, respectively . Proper handling and safety precautions are essential when working with this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume